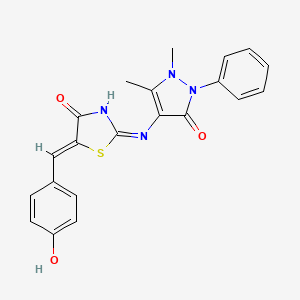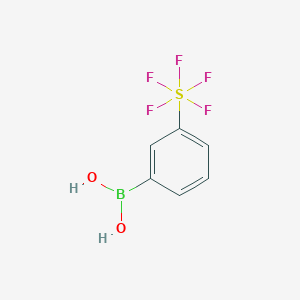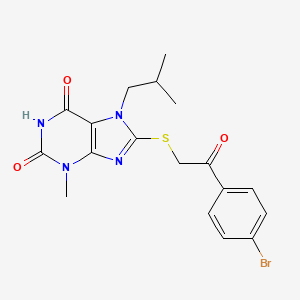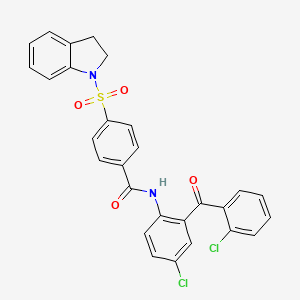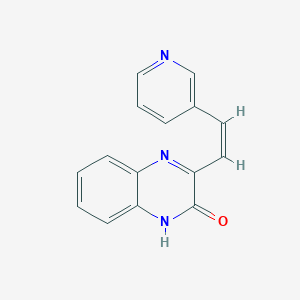
(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one, also known as PQQ, is a redox cofactor that is found in a variety of organisms. It was first identified in bacteria and later found to be present in higher organisms, including mammals. PQQ has been the subject of extensive research due to its potential therapeutic applications, particularly in the areas of neuroprotection and energy metabolism.
科学的研究の応用
Coordination Polymers and Magnetic Properties
Research has shown that compounds similar to "(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one" can be used to construct porous coordination polymers with potential applications in catalysis, gas storage, and separation technologies. The counter-anion plays a significant role in determining the structural assembly of these polymers. These studies contribute to our understanding of how asymmetric molecules can be utilized to create complex cation frameworks with specific properties, including photoluminescence and magnetic behavior (Wu et al., 2017).
Fluorescence Chemosensors
Compounds structurally related to "this compound" have been developed as colorimetric and fluorescent chemosensors for metal ions like Zn²⁺. These sensors can selectively and sensitively detect Zn²⁺ ions over a wide range of other metal ions, showcasing a potential for environmental monitoring, biological research, and medical diagnostics. The detection mechanism often involves significant changes in fluorescence properties upon metal ion binding, making these compounds useful in designing sensitive analytical tools (Zhang et al., 2013).
Catalytic Activity
Research into the catalytic properties of Zn(II) complexes with ligands derived from quinoline and related structures, including "this compound," has shown promising results in various organic transformations. These complexes demonstrate enhanced catalytic activity in reactions such as transesterification, offering potential applications in sustainable chemistry and industrial processes. The structural features of these complexes, including their coordination geometry and intermolecular interactions, play critical roles in their catalytic efficiency and selectivity (Rehman et al., 2019).
特性
IUPAC Name |
3-[(Z)-2-pyridin-3-ylethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15-14(8-7-11-4-3-9-16-10-11)17-12-5-1-2-6-13(12)18-15/h1-10H,(H,18,19)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYMZRWUKAMJMT-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C\C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

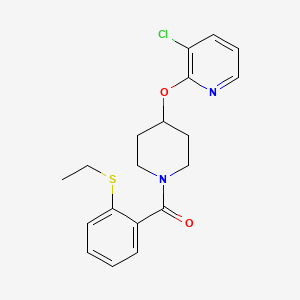

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)
![Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2999966.png)
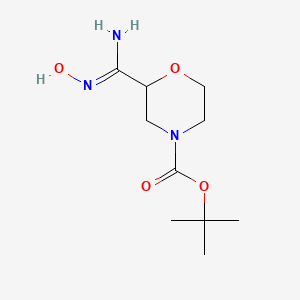
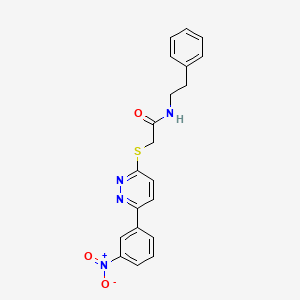
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2999972.png)
![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)
